molecular formula C9H17BrN2 B3190496 1,3-di(propan-2-yl)imidazol-1-ium;bromide CAS No. 429641-40-7

1,3-di(propan-2-yl)imidazol-1-ium;bromide

Cat. No.: B3190496
CAS No.: 429641-40-7
M. Wt: 233.15 g/mol
InChI Key: MLHLULZHWYTZDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-di(propan-2-yl)imidazol-1-ium;bromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di(propan-2-yl)imidazol-1-ium;bromide can be achieved through several methods. One common method involves the alkylation of imidazole with an appropriate alkyl halide. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction conditions may vary, but a typical procedure involves heating the reaction mixture to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 1,3-di(propan-2-yl)imidazol-1-ium;bromide involves its interaction with molecular targets through coordination or ionic interactions. The imidazolium ring can stabilize transition states in catalytic reactions, enhancing the efficiency of the process . In biological systems, the compound can interact with cellular components, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-di(propan-2-yl)imidazol-1-ium;chloride
  • 1,3-di(propan-2-yl)imidazol-1-ium;iodide
  • 1,3-di(propan-2-yl)imidazol-1-ium;fluoride

Uniqueness

1,3-di(propan-2-yl)imidazol-1-ium;bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other halide salts. The bromide ion can participate in specific substitution reactions that may not be as efficient with other halides .

Properties

CAS No.

429641-40-7

Molecular Formula

C9H17BrN2

Molecular Weight

233.15 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;bromide

InChI

InChI=1S/C9H17N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1

InChI Key

MLHLULZHWYTZDP-UHFFFAOYSA-M

SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[Br-]

Canonical SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[Br-]

429641-40-7

Origin of Product

United States

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